

Application Note & Protocol: Spectrophotometric Analysis of Fenethazine Hydrochloride

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Compound of Interest

Compound Name: *Fenethazine hydrochloride*

CAS No.: 5934-20-3

Cat. No.: B1293592

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Abstract

This comprehensive guide details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of **Fenethazine hydrochloride**. Fenethazine, a first-generation antihistamine of the phenothiazine class, is of significant interest in pharmaceutical development and quality control.^{[1][2]} This document provides the scientific principles, a detailed experimental protocol, and data analysis guidelines suitable for researchers, scientists, and drug development professionals. The methodology presented herein is designed for accuracy, precision, and reliability, ensuring trustworthy and reproducible results.

Introduction and Scientific Principle

Fenethazine hydrochloride (C₁₆H₁₉ClN₂S, Molar Mass: 306.85 g/mol) is a phenothiazine derivative recognized for its antihistaminic properties.^{[1][3][4]} The core of its chemical structure is the phenothiazine ring system, which is an excellent chromophore. This inherent property allows for the direct quantitative analysis of **Fenethazine hydrochloride** using UV-Visible spectrophotometry. The method is based on Beer-Lambert's law, which states that the

absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

The choice of solvent is critical to ensure the stability and solubility of **Fenethazine hydrochloride** and to maximize its molar absorptivity at the wavelength of maximum absorbance (λ_{max}). While specific literature on **Fenethazine hydrochloride's** spectrophotometric analysis is scarce, methods for structurally similar phenothiazines, such as promethazine and chlorpromazine, provide a strong foundation for the protocol outlined below. [5][6] These related compounds are often analyzed in acidic solutions or polar organic solvents to ensure protonation of the amine groups and enhance solubility.

Materials and Methods

Instrumentation

- A calibrated UV-Visible spectrophotometer with a scanning range of at least 200-400 nm and a bandwidth of 1-2 nm is required.
- Matched quartz cuvettes with a 1 cm path length.
- Calibrated analytical balance.
- Volumetric flasks (Class A).
- Pipettes (Class A).

Reagents and Chemicals

- **Fenethazine hydrochloride** reference standard (purity >99%).
- Hydrochloric acid (HCl), analytical grade.
- Methanol, HPLC grade.
- Deionized or distilled water.

Preparation of Solutions

- Solvent (Diluent): 0.1 M Hydrochloric Acid in Methanol. Prepare by adding the appropriate amount of concentrated HCl to methanol and diluting to the final volume. Caution: Always add acid to the solvent in a fume hood with appropriate personal protective equipment.
- Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of **Fenethazine hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the solvent to obtain concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λ_{\max})

- Prepare a working standard solution of **Fenethazine hydrochloride** (e.g., 10 µg/mL).
- Scan the solution from 400 nm to 200 nm using the solvent as a blank.
- Identify the wavelength of maximum absorbance (λ_{\max}). For phenothiazine derivatives, this is typically around 254 nm.^[5]

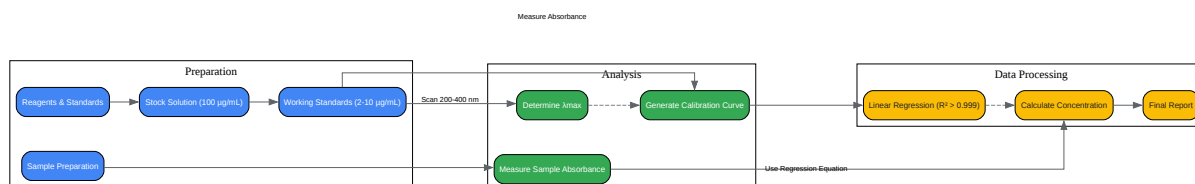
Calibration Curve Construction

- Set the spectrophotometer to the predetermined λ_{\max} .
- Use the solvent to zero the instrument (blank).
- Measure the absorbance of each working standard solution in triplicate.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.999 is desirable.

Sample Analysis

- Accurately weigh and dissolve the sample containing **Fenethazine hydrochloride** in the solvent.
- Dilute the sample solution as necessary to bring the concentration within the linear range of the calibration curve.
- Measure the absorbance of the sample solution in triplicate at the λ_{max} .
- Calculate the concentration of **Fenethazine hydrochloride** in the sample using the equation from the linear regression analysis.

Visualization of the Experimental Workflow



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Caption: Workflow for Spectrophotometric Analysis of Fenethazine HCl.

Data Presentation and Validation

The following table summarizes the key parameters for the spectrophotometric analysis of **Fenethazine hydrochloride**. These values are based on typical performance for phenothiazine derivatives and should be validated in your laboratory.

Parameter	Typical Value
λ_{max}	~254 nm
Linearity Range	2 - 10 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	> 0.999
Molar Absorptivity (ϵ)	To be determined experimentally
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The linearity of the calibration curve, with a correlation coefficient exceeding 0.999, provides confidence in the method's adherence to Beer-Lambert's law within the specified concentration range. The use of a stable reference standard and Class A volumetric glassware minimizes systematic errors. Replicate measurements of standards and samples will ensure the precision of the results. For quality control, a standard from the midpoint of the calibration curve should be run periodically to check for instrument drift.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the spectrophotometric analysis of **Fenethazine hydrochloride**. The method is simple, rapid, and cost-effective, making it suitable for routine quality control and research applications. By following the outlined procedures and validation guidelines, researchers can obtain accurate and reliable quantitative data for **Fenethazine hydrochloride** in various sample matrices.

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